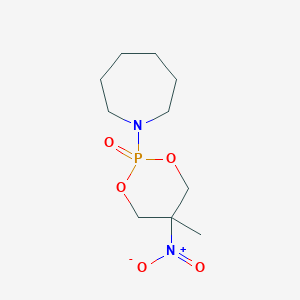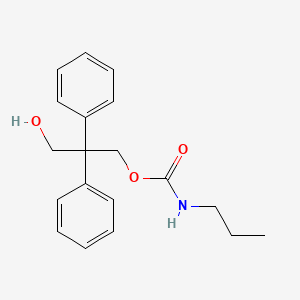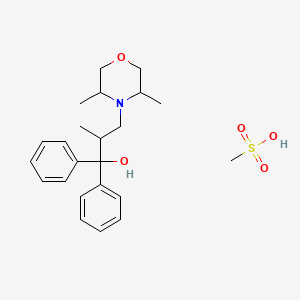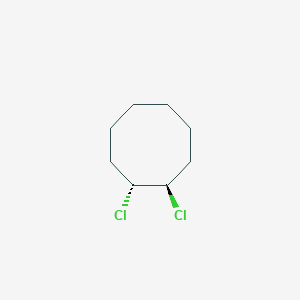
(1R,2R)-1,2-Dichlorocyclooctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1,2-Dichlorocyclooctane is a chiral organic compound with the molecular formula C8H14Cl2 It is a derivative of cyclooctane, where two chlorine atoms are attached to the first and second carbon atoms in a trans configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Dichlorocyclooctane typically involves the chlorination of cyclooctane. One common method is the free radical chlorination, where cyclooctane is treated with chlorine gas under ultraviolet light. This reaction proceeds through a radical mechanism, resulting in the formation of the dichlorinated product.
Another method involves the use of a diastereoselective approach, where a chiral auxiliary is used to induce the formation of the (1R,2R) isomer specifically. This method often requires the use of specific catalysts and reaction conditions to achieve high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of such reactors can enhance the yield and purity of the product. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-1,2-Dichlorocyclooctane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of diols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclooctene.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form cyclooctane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of 1,2-cyclooctanediol.
Elimination: Formation of cyclooctene.
Oxidation: Formation of cyclooctanone.
Reduction: Formation of cyclooctane.
Aplicaciones Científicas De Investigación
(1R,2R)-1,2-Dichlorocyclooctane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules. It is also used in stereochemical studies to understand reaction mechanisms and selectivity.
Biology: Investigated for its potential as a ligand in the development of chiral catalysts for asymmetric synthesis.
Medicine: Explored for its potential use in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1R,2R)-1,2-Dichlorocyclooctane in chemical reactions involves the interaction of its chlorine atoms with various reagents. In substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the chlorine atoms are removed, leading to the formation of double bonds. The stereochemistry of the compound plays a crucial role in determining the outcome of these reactions, as the spatial arrangement of atoms affects the reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S)-1,2-Dichlorocyclooctane: The enantiomer of (1R,2R)-1,2-Dichlorocyclooctane, with similar chemical properties but different stereochemistry.
1,2-Dichlorocyclohexane: A smaller ring analog with different ring strain and reactivity.
1,2-Dibromocyclooctane: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity and physical properties.
Uniqueness
This compound is unique due to its specific stereochemistry, which makes it valuable in asymmetric synthesis and chiral catalysis. Its larger ring size compared to cyclohexane derivatives also imparts different physical and chemical properties, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
22828-42-8 |
|---|---|
Fórmula molecular |
C8H14Cl2 |
Peso molecular |
181.10 g/mol |
Nombre IUPAC |
(1R,2R)-1,2-dichlorocyclooctane |
InChI |
InChI=1S/C8H14Cl2/c9-7-5-3-1-2-4-6-8(7)10/h7-8H,1-6H2/t7-,8-/m1/s1 |
Clave InChI |
KHSNPEAMNSUMAG-HTQZYQBOSA-N |
SMILES isomérico |
C1CCC[C@H]([C@@H](CC1)Cl)Cl |
SMILES canónico |
C1CCCC(C(CC1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![s-(2-{[6-(Cyclopentyloxy)hexyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14705844.png)
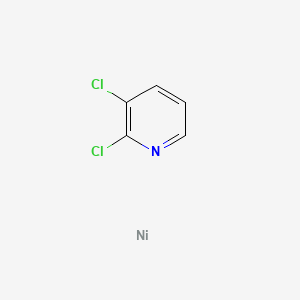
![3H-4,9a-Methanonaphtho[1,2-c]furan-1,3(4H)-dione](/img/structure/B14705852.png)
![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B14705856.png)
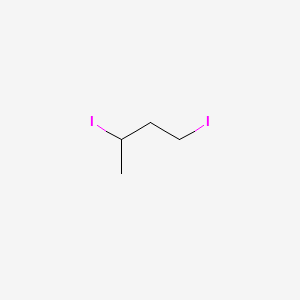
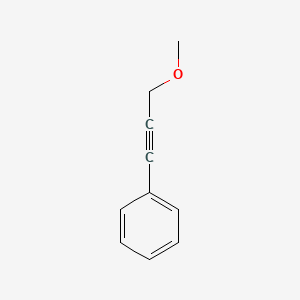
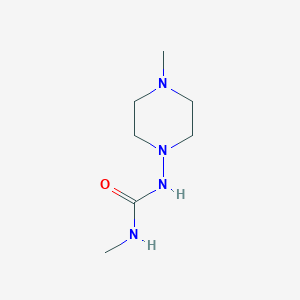

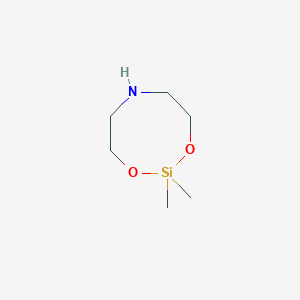
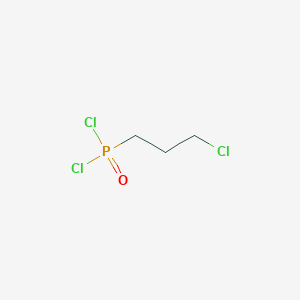
![Pyrimidine, 2,2'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14705907.png)
